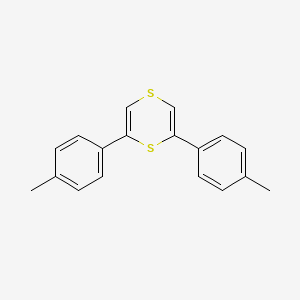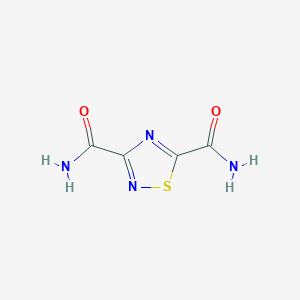
1,2,4-Thiadiazole-3,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Thiadiazole-3,5-dicarboxamide is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a thiadiazole ring with two amide groups at positions 3 and 5, contributes to its distinctive chemical properties and reactivity.
準備方法
The synthesis of 1,2,4-thiadiazole-3,5-dicarboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of thiosemicarbazide with diethyl oxalate, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. This method yields the desired thiadiazole ring with the amide groups in the correct positions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
1,2,4-Thiadiazole-3,5-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide groups, where nucleophiles such as amines or alcohols replace the amide moiety, forming new derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in medicinal chemistry for the development of new drugs.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable compound for the development of new therapeutic agents.
Medicine: Research has shown that derivatives of 1,2,4-thiadiazole-3,5-dicarboxamide can act as enzyme inhibitors, receptor antagonists, and anti-inflammatory agents.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity, fluorescence, and corrosion resistance.
作用機序
The mechanism of action of 1,2,4-thiadiazole-3,5-dicarboxamide varies depending on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. Additionally, the compound’s ability to form hydrogen bonds and interact with biological membranes enhances its bioavailability and efficacy.
類似化合物との比較
1,2,4-Thiadiazole-3,5-dicarboxamide can be compared with other thiadiazole derivatives, such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer properties, this compound has a different substitution pattern on the thiadiazole ring.
1,2,5-Thiadiazole: This isomer has applications in materials science and organic electronics due to its unique electronic properties.
1,2,3-Thiadiazole: This compound is less commonly studied but has shown potential in the development of new pharmaceuticals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other thiadiazole isomers. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
92638-77-2 |
|---|---|
分子式 |
C4H4N4O2S |
分子量 |
172.17 g/mol |
IUPAC名 |
1,2,4-thiadiazole-3,5-dicarboxamide |
InChI |
InChI=1S/C4H4N4O2S/c5-1(9)3-7-4(2(6)10)11-8-3/h(H2,5,9)(H2,6,10) |
InChIキー |
IPGLGFHMWHXFDI-UHFFFAOYSA-N |
正規SMILES |
C1(=NSC(=N1)C(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


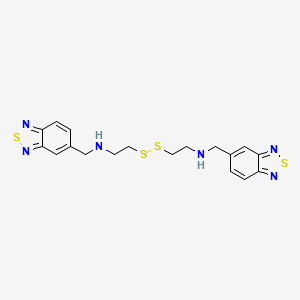
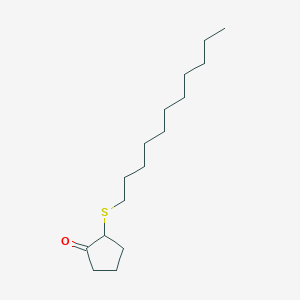
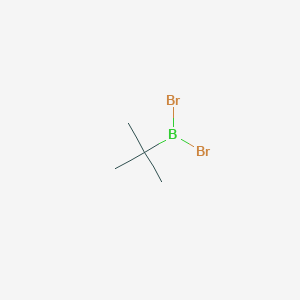
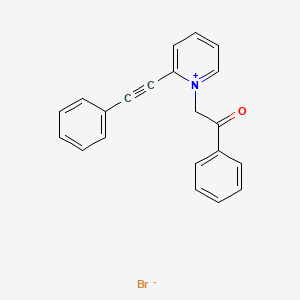

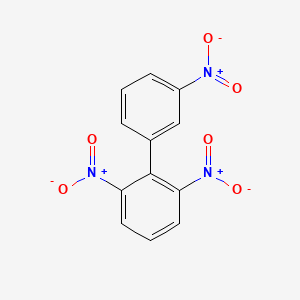

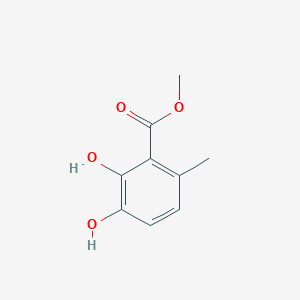
![4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14342604.png)
![Manganese(2+) bis[tris(trimethylsilyl)methanide]](/img/structure/B14342616.png)
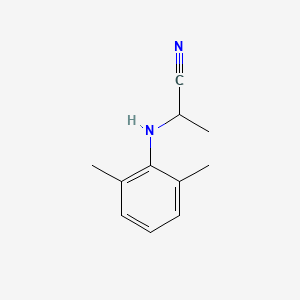
![({4-[(2-Cyanoethyl)(pentyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14342627.png)
![N-[3-(1,2,4-triazol-1-yl)propyl]thiophene-2-carboxamide](/img/structure/B14342632.png)
